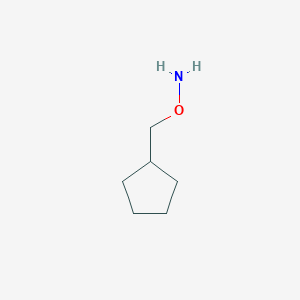

O-(cyclopentylmethyl)hydroxylamine

描述

O-(cyclopentylmethyl)hydroxylamine is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclopentylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-(cyclopentylmethyl)hydroxylamine can be achieved through O-alkylation of hydroxylamines. One common method involves the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .

Industrial Production Methods

Industrial production methods for hydroxylamines, including this compound, often involve the Raschig process, nitric monoxide reduction, and nitric acid reduction methods . These methods are well-established and provide high yields of the desired product.

化学反应分析

Types of Reactions

O-(cyclopentylmethyl)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form oximes and nitrones.

Reduction: It can be reduced to primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form O-substituted hydroxylamines.

Common Reagents and Conditions

Common reagents used in these reactions include diaryliodonium salts for arylation, palladium catalysts for O-arylation, and methanesulfonates for O-alkylation . Reaction conditions typically involve mild temperatures and the use of organic solvents.

Major Products

The major products formed from these reactions include O-arylhydroxylamines, oximes, nitrones, and primary amines .

科学研究应用

Applications in Organic Synthesis

O-(Cyclopentylmethyl)hydroxylamine is primarily used as a reagent in organic synthesis, particularly for the preparation of oximes. Oximes are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The hydroxylamine functional group reacts with carbonyl compounds to form oximes, which can then be further transformed into various derivatives.

Preliminary studies indicate that this compound exhibits biological activity. This includes potential antimicrobial properties due to its structural similarities with other bioactive hydroxylamines. Research is ongoing to explore its interactions with biomolecules, which may reveal further therapeutic applications.

Medicinal Chemistry Applications

The compound's role as a peptidyl deformylase inhibitor has been noted in the literature. Peptidyl deformylase is essential for protein maturation in prokaryotic organisms, making inhibitors of this enzyme potential candidates for antimicrobial agents. The ability of this compound to inhibit such enzymes could lead to its use in treating bacterial infections .

Case Study: Antimicrobial Efficacy

A study highlighted the effectiveness of hydroxylamine derivatives against various Gram-positive and Gram-negative bacteria. The average comparative index (ACI) showed significant improvements in microbiological efficacy, suggesting that compounds like this compound could be developed into potent antimicrobial agents .

Safety Considerations

While exploring the applications of hydroxylamines, safety must be prioritized. A notable case study on hydroxylamine processing incidents underscores the hazards associated with these compounds. In 1999, an explosion at a chemical facility resulted from improper handling of hydroxylamines, leading to fatalities and injuries. This incident emphasizes the need for stringent safety protocols when working with such reactive compounds .

作用机制

The mechanism of action of O-(cyclopentylmethyl)hydroxylamine involves its reactivity as an electrophilic aminating reagent. It can form nitrogen-enriched compounds through nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved include the formation of oximes and nitrones, which are intermediates in various synthetic processes .

相似化合物的比较

Similar Compounds

Similar compounds to O-(cyclopentylmethyl)hydroxylamine include:

- N-hydroxyphthalimide

- N-hydroxysuccinimide

- tert-butyl N-hydroxycarbamate

Uniqueness

This compound is unique due to its cyclopentylmethyl substitution, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex nitrogen-containing compounds .

生物活性

O-(Cyclopentylmethyl)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : Approximately 151.63 g/mol

- Appearance : White to pale yellow crystalline solid

- Melting Point : 170°C to 172°C

- Solubility : Soluble in water

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Streptococcus pneumoniae

- Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial efficacy of this compound against selected bacterial strains:

| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 0.125 mg/mL |

| Escherichia coli | Moderate | 0.250 mg/mL |

| Streptococcus pneumoniae | Significant | 0.0625 mg/mL |

| Pseudomonas aeruginosa | Limited | 0.500 mg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance.

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Hydroxylamines are known to act as reducing agents, potentially protecting cells from oxidative stress. This property is particularly significant in neurodegenerative conditions where oxidative damage plays a crucial role.

In vitro studies have shown that this compound can reduce markers of oxidative stress in neuronal cell cultures, suggesting its potential utility in treating diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial effects of various hydroxylamines, including this compound, against a panel of resistant bacterial strains. The results demonstrated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of conventional antibiotics used in clinical settings .

Case Study 2: Neuroprotection in Cell Models

In another study focusing on neuroprotection, this compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

属性

IUPAC Name |

O-(cyclopentylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-8-5-6-3-1-2-4-6/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZEAHSQDNIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。